Methyl 5-((4-(ethoxycarbonyl)phenyl)carbamoyl)-4-methyl-2-(2-methylbenzamido)thiophene-3-carboxylate
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Overview
Description
Methyl 5-((4-(ethoxycarbonyl)phenyl)carbamoyl)-4-methyl-2-(2-methylbenzamido)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are sulfur-containing heterocycles known for their stability and versatility in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-((4-(ethoxycarbonyl)phenyl)carbamoyl)-4-methyl-2-(2-methylbenzamido)thiophene-3-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiophene Core: The thiophene ring is often synthesized through a cyclization reaction involving sulfur sources and appropriate carbon precursors.
Functional Group Introduction:
Final Assembly: The final compound is assembled by coupling the thiophene core with the benzamido and ethoxycarbonyl phenyl groups under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable versions of the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, such as using continuous flow reactors for better control over reaction parameters and improved safety. Purification processes like crystallization and chromatography are also adapted for industrial scales to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols, amines.
Substitution Products: Various functionalized derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The presence of multiple functional groups makes it a versatile scaffold for drug design.
Medicine
Medicinally, this compound and its derivatives are studied for their potential therapeutic effects. They may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or photovoltaic cells, due to its electronic properties.
Mechanism of Action
The mechanism of action of Methyl 5-((4-(ethoxycarbonyl)phenyl)carbamoyl)-4-methyl-2-(2-methylbenzamido)thiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological context and the functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-methyl-2-(2-methylbenzamido)thiophene-3-carboxylate: Lacks the ethoxycarbonyl and carbamoyl groups.
Ethyl 2-(2-methylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate: Different core structure and functional groups.
Uniqueness
Methyl 5-((4-(ethoxycarbonyl)phenyl)carbamoyl)-4-methyl-2-(2-methylbenzamido)thiophene-3-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, distinguishing it from other thiophene derivatives.
Properties
Molecular Formula |
C25H24N2O6S |
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Molecular Weight |
480.5 g/mol |
IUPAC Name |
methyl 5-[(4-ethoxycarbonylphenyl)carbamoyl]-4-methyl-2-[(2-methylbenzoyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C25H24N2O6S/c1-5-33-24(30)16-10-12-17(13-11-16)26-22(29)20-15(3)19(25(31)32-4)23(34-20)27-21(28)18-9-7-6-8-14(18)2/h6-13H,5H2,1-4H3,(H,26,29)(H,27,28) |
InChI Key |
BXGWPBJCJURHRA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC=CC=C3C)C(=O)OC)C |
Origin of Product |
United States |
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